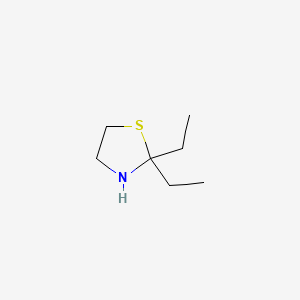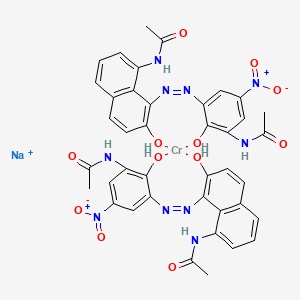
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is a complex organic compound with a chromate core. This compound is known for its vibrant color properties, making it useful in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrophenylacetamide under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then reacted with sodium chromate to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromate center.
Reduction: Reduction reactions can also occur, especially under acidic conditions, leading to the reduction of the chromate ion.
Substitution: The azo groups in the compound can participate in substitution reactions, where the azo linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidized derivatives of the chromate complex.
Reduction: Reduced forms of the chromate ion and modified azo compounds.
Substitution: New compounds with different functional groups replacing the azo linkage.
Aplicaciones Científicas De Investigación
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its chromate center, which can participate in redox reactions. The azo groups also play a role in its reactivity, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell walls in antimicrobial applications or binding to specific substrates in analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
Uniqueness
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is unique due to its specific combination of azo groups and chromate center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Propiedades
Número CAS |
72259-15-5 |
|---|---|
Fórmula molecular |
C40H34CrN10NaO12+ |
Peso molecular |
921.7 g/mol |
Nombre IUPAC |
sodium;N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide;chromium |
InChI |
InChI=1S/2C20H17N5O6.Cr.Na/c2*1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27;;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);;/q;;;+1 |
Clave InChI |
CPZGEEIZEJFVDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


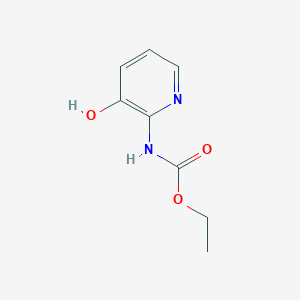
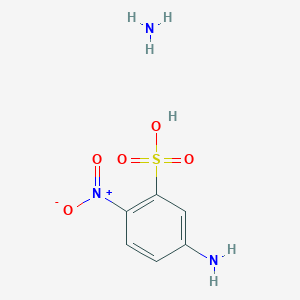
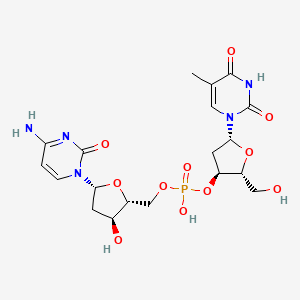
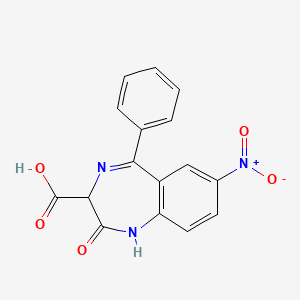
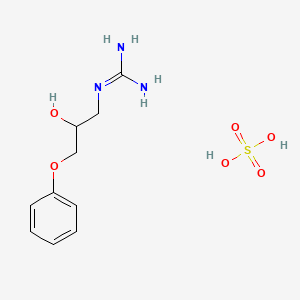
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)

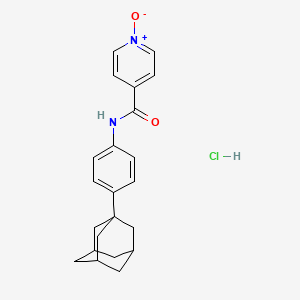
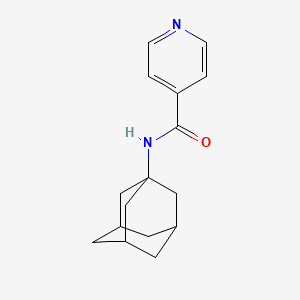

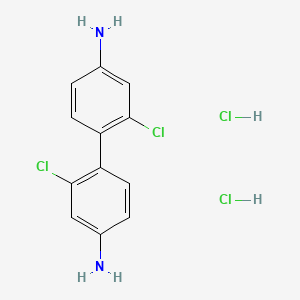
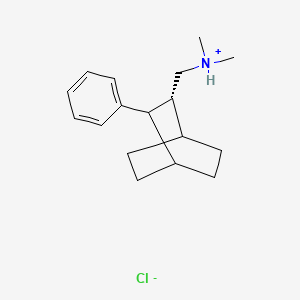
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
